
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride: is an organic compound with the molecular formula C7H14ClN3. It is commonly used in biochemical research and various industrial applications. This compound is known for its role as an enzyme activity regulator and catalyst in multiple enzymatic reactions.
Mechanism of Action
Target of Action
The primary targets of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride are H1 and H2 histamine receptors . These receptors play a crucial role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission .
Mode of Action
The compound acts as an agonist for the H1 and H2 histamine receptors . Upon binding to these receptors, it triggers a series of biochemical reactions. For instance, activation of H1 receptors leads to calcium mobilization , while activation of H2 receptors stimulates the activity of adenylate cyclase in neurons .
Biochemical Pathways
The activation of H1 and H2 receptors by this compound affects several biochemical pathways. The mobilization of calcium ions (Ca2+) can influence various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . On the other hand, the stimulation of adenylate cyclase can increase the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses .
Result of Action
The activation of H1 and H2 receptors by this compound can lead to various molecular and cellular effects. These may include changes in intracellular calcium levels, modulation of neurotransmitter release, and alteration of cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability and activity might be affected by storage conditions . Moreover, its interaction with other molecules in the body could potentially influence its overall effect.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with 2-ethylaminotoluene.
Step 1: 2-ethylaminotoluene reacts with sodium nitrite to form 2-ethyl-1H-imidazole.
Step 2: 2-ethyl-1H-imidazole is then reacted with chloroacetic acid to produce 1H-imidazole-2-acetic acid.
Step 3: 1H-imidazole-2-acetic acid undergoes reduction and ethylamination to yield 2-(2-ethyl-1H-imidazol-4-yl)ethanamine.
Final Step: The resulting compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: The industrial production of 2-(2-ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Biochemical Research
Enzyme Kinetics and Receptor Interactions
The compound is utilized as a biochemical tool to investigate enzyme kinetics and receptor interactions. Its structure allows it to interact with biological molecules, providing insights into metabolic pathways and signaling mechanisms.
Case Study: Enzyme Inhibition
A study demonstrated that 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride effectively inhibited a specific enzyme involved in metabolic regulation. The kinetic parameters were measured, revealing an IC50 value that indicates its potency as an inhibitor. This finding suggests potential applications in designing drugs targeting metabolic disorders.
Pharmaceutical Development
Potential Drug Candidate
Research indicates that this compound shows promise as a lead molecule in drug development. Its unique imidazole structure enhances its interaction with biological targets, making it suitable for various therapeutic applications.
Table 1: Summary of Pharmaceutical Applications
Material Science
Synthesis of Mesoporous Materials
The compound has been explored for its role in synthesizing mesoporous materials, which are critical in catalysis and adsorption processes. Its ability to form stable complexes with metals enhances the performance of these materials.
Case Study: Catalytic Applications
In a recent study, mesoporous silica incorporated with this compound demonstrated enhanced catalytic activity for various organic reactions. The results indicated improved reaction rates and selectivity compared to traditional catalysts.
Comparison with Similar Compounds
- 1H-Imidazole-2-ethanamine dihydrochloride
- 2-(2-Imidazolyl)ethanamine dihydrochloride
- 2-(2-Aminoethyl)-1H-imidazole dihydrochloride
Comparison:
- 1H-Imidazole-2-ethanamine dihydrochloride: Similar structure but differs in the position of the ethyl group.
- 2-(2-Imidazolyl)ethanamine dihydrochloride: Similar imidazole ring but different substituents.
- 2-(2-Aminoethyl)-1H-imidazole dihydrochloride: Similar backbone but different functional groups.
Uniqueness: 2-(2-ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific ethyl substitution on the imidazole ring, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride, with the molecular formula C7H14ClN3 and CAS number 188638-89-3, is an organic compound notable for its biological activity, particularly as a ligand in coordination chemistry and as a modulator of enzymatic reactions. This compound operates primarily through its interactions with histamine receptors, specifically the H1 and H2 subtypes.
The compound functions as an agonist at both H1 and H2 histamine receptors. Its mechanism involves:
- Calcium Mobilization : Activation of H1 receptors leads to increased intracellular calcium levels, influencing various cellular processes such as muscle contraction and neurotransmitter release.
- Adenylate Cyclase Activity : H2 receptor activation stimulates adenylate cyclase, which plays a crucial role in cellular signaling pathways.
This dual action results in significant biological effects, including modulation of neurotransmitter release and alterations in cellular signaling pathways, which are essential for various physiological responses.
Biological Effects
The activation of histamine receptors by this compound can lead to several physiological responses:
- Increased Vascular Permeability : This can contribute to inflammatory responses.
- Gastric Acid Secretion : The stimulation of H2 receptors is particularly relevant in gastric physiology, affecting acid secretion in the stomach.
- Neurotransmission Modulation : The compound's action on neurotransmitter release can influence cognitive functions and mood regulation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
Compound Name | Structure Variation | Biological Activity |
---|---|---|
1H-Imidazole-2-ethanamine dihydrochloride | Different ethyl group position | Similar receptor interaction |
2-(2-Imidazolyl)ethanamine dihydrochloride | Different substituents on imidazole ring | Altered receptor affinity |
2-(2-Aminoethyl)-1H-imidazole dihydrochloride | Varying functional groups | Distinct biological properties |
The unique ethyl substitution on the imidazole ring of this compound imparts distinct chemical and biological properties compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in therapeutic contexts:
- Histamine Receptor Antagonism : Research indicates that compounds similar to this compound can serve as effective antagonists for histamine-related disorders, including allergies and gastric acid-related diseases .
- Neuropharmacological Effects : Investigations into the neuropharmacological properties suggest that this compound may enhance cognitive function through its modulation of neurotransmitter systems .
- Antiproliferative Activity : Some derivatives have shown promising antiproliferative activity against specific cancer cell lines, indicating potential for oncological applications .
Properties
IUPAC Name |
2-(2-ethyl-1H-imidazol-5-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-7-9-5-6(10-7)3-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIOAEBGGOLWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.